4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
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Overview
Description
4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a triazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline typically involves multiple steps, starting with the preparation of the cyclopropyl-1H-1,2,4-triazol-5-yl core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to yield reduced derivatives.
Substitution: The methoxy and aniline groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzene derivatives, azo compounds, and other oxidized forms.
Reduction Products: Aniline derivatives and other reduced forms.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of triazole derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The aniline group may participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
Cyproconazole: A triazole derivative used as a fungicide.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition.
Triazole-based anticancer agents: Various derivatives used in cancer research.
Uniqueness: 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline stands out due to its specific structural features, which confer unique chemical and biological properties compared to other triazole derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-9-3-5-10(6-4-9)17-7-11-14-12(16-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZQWIQVNMCSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)COC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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